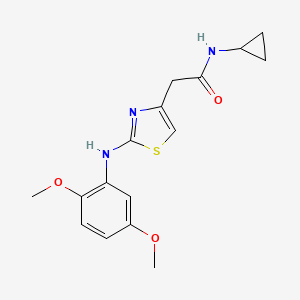

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-21-12-5-6-14(22-2)13(8-12)19-16-18-11(9-23-16)7-15(20)17-10-3-4-10/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEMXAXBWLXPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Final Coupling: The final step involves coupling the synthesized thiazole derivative with the cyclopropyl group under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit bioactivity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological processes.

Industry: Use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to structurally related acetamide derivatives, primarily from patent literature and crystallographic studies (Table 1). Key differences include:

Core Heterocycle: Unlike benzothiazole-based analogs (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide), the target compound contains a thiazole ring, which lacks the fused benzene ring present in benzothiazoles.

Substituents on the Heterocycle : The cyclopropyl group on the acetamide nitrogen is unique compared to common substituents like halogenated benzothiazoles (e.g., 6-chloro or 6-trifluoromethyl groups). Cyclopropane’s strain and sp³ hybridization may confer distinct steric and electronic properties .

Aryl Group Modifications : The 2,5-dimethoxyphenyl group is shared with some analogs (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide), but others feature electron-withdrawing groups (e.g., 3,4-dichlorophenyl), which could modulate electronic density and intermolecular interactions .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : In analogs like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, intermolecular N–H···N hydrogen bonds form R₂²(8) ring motifs, stabilizing crystal packing. Similar interactions are anticipated in the target compound due to its acetamide and thiazole groups .

- π-π Interactions : The 2,5-dimethoxyphenyl group may engage in π-π stacking, as observed in related structures with aromatic systems. This contrasts with halogenated derivatives, where C–X···π interactions might dominate .

- Solubility and Lipophilicity : The cyclopropyl group’s lipophilicity may reduce aqueous solubility compared to polar substituents (e.g., methoxy or trifluoromethoxy groups) in benzothiazole analogs .

Table 1: Structural Comparison of Selected Acetamide Derivatives

Biological Activity

N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound's structure includes a cyclopropyl group, a thiazole moiety, and a dimethoxyphenyl group, which contribute to its biological activity. Its chemical formula is .

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study:

In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell growth in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells with values of 68.28% and 62.95%, respectively .

| Cell Line | IC50 Value (%) |

|---|---|

| HT-29 (Colon Cancer) | 68.28 |

| MDA-MB-231 (Breast Cancer) | 62.95 |

The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate apoptosis and cell cycle progression. The presence of the thiazole ring is critical for its anticancer activity, as it enhances interaction with target proteins involved in these pathways.

3. Antimicrobial Activity

Beyond its anticancer properties, the compound also exhibits antimicrobial activity. Thiazole derivatives have been shown to possess significant antibacterial effects against various pathogens.

Research Findings:

A separate investigation into related thiazole compounds indicated that they could effectively inhibit bacterial growth comparable to standard antibiotics like norfloxacin . The presence of electron-releasing groups on the phenyl ring was found to enhance this activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly impact biological efficacy. For instance:

- Cyclopropyl Group: Enhances lipophilicity and may improve cellular uptake.

- Dimethoxy Substituents: Contribute to the electronic properties that enhance binding affinity to biological targets.

Q & A

Q. What are the standard synthetic routes for preparing N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Introduction of the 2,5-dimethoxyaniline moiety via nucleophilic substitution or coupling reactions.

- Step 3 : Acylation with N-cyclopropyl acetamide using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF under basic conditions (e.g., triethylamine) .

- Key variables : Temperature (often 0–25°C for acylation), solvent polarity, and reaction time (3–24 hours).

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., methoxy, cyclopropyl, acetamide peaks) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm) and amine (N–H, ~3300 cm) groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance acylation efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted intermediates.

- Troubleshooting low yields : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- X-ray diffraction : Use SHELX programs for structure solution and refinement. Hydrogen bonding patterns (e.g., N–H···N or C–H···π interactions) stabilize crystal packing .

- Validation : Apply R-factor metrics (<0.05) and check for outliers in electron density maps using tools like PLATON .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response assays : Replicate studies with standardized concentrations (e.g., 1–100 µM) and controls.

- Target selectivity profiling : Use kinase panels or proteomic screens to identify off-target effects .

- Data normalization : Correct for batch effects in cell-based assays (e.g., via Z-score normalization) .

Methodological Case Studies

Case Study: Interpreting Discrepant NMR Data

- Issue : Unusual splitting in acetamide proton signals.

- Resolution :

- Verify solvent deuteration levels (e.g., DMSO-d vs. CDCl).

- Check for dynamic effects (e.g., rotameric equilibria) using variable-temperature NMR .

Case Study: SAR Analysis of Thiazole Derivatives

- Objective : Improve metabolic stability.

- Approach :

- Synthesize analogs with modified substituents (e.g., replacing methoxy with halogen or alkyl groups).

- Compare pharmacokinetic parameters (e.g., t in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.